molecular formula C12H13NO4 B2612839 (S)-N-Cbz-4-methyl-5-oxooxazolidine CAS No. 37661-60-2

(S)-N-Cbz-4-methyl-5-oxooxazolidine

Katalognummer B2612839
CAS-Nummer: 37661-60-2
Molekulargewicht: 235.239
InChI-Schlüssel: RPPNACKXIUVYEF-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Cbz-4-methyl-5-oxooxazolidine is an important intermediate in organic synthesis, used to prepare various biologically active compounds such as antibiotics and anti-cancer agents. It is a chiral oxazolidine derivative, which can be synthesized by a variety of methods. This compound has been widely studied due to its potential medical applications, and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

  • Application in Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones Synthesis : A study by Grošelj et al. (2013) demonstrated the use of compounds related to (S)-N-Cbz-4-methyl-5-oxooxazolidine in synthesizing new heterocyclic systems, specifically tetrahydropyrazolo[1,5-c]pyrimidines. This synthesis involved several steps, including the transformation of methyl N-Cbz-5-alkylamino-3-oxopentanoates and selective alkylation, highlighting the compound's role in complex chemical syntheses (Grošelj et al., 2013).

Intermediate in Pharmaceutical Synthesis

  • Lenalidomide Synthesis : Ji Ya-fei (2008) reported the synthesis of Lenalidomide, an important pharmaceutical compound, using an intermediate closely related to (S)-N-Cbz-4-methyl-5-oxooxazolidine. This process involves esterification and deprotection steps, demonstrating the compound's relevance in the synthesis of therapeutically significant molecules (Ji Ya-fei, 2008).

Spectroscopic Characterization

  • Characterization in Solid-State NMR and Mass Spectrometry : Wielgus et al. (2015) conducted a study where they characterized Linezolid and its synthetic precursors, including compounds similar to (S)-N-Cbz-4-methyl-5-oxooxazolidine, using solid-state nuclear magnetic resonance (SS NMR) spectroscopy and mass spectrometry. This work is pivotal for understanding the structural and spectral properties of such compounds (Wielgus et al., 2015).

Catalysis in Organic Synthesis

  • Organocatalytic Asymmetric Cycloaddition : Gioia et al. (2009) described the use of N-Cbz-protected isoxazolidines, related to (S)-N-Cbz-4-methyl-5-oxooxazolidine, in an organocatalytic formal [3 + 2] cycloaddition reaction. This process demonstrated the compound's utility in asymmetric synthesis, producing valuable building blocks for further chemical applications (Gioia et al., 2009).

Synthesis of Alkaloids

  • Total Synthesis of Alkaloids : Powell and Batey (2002) utilized a reaction involving N-Cbz 2-pyrroline, a compound structurally similar to (S)-N-Cbz-4-methyl-5-oxooxazolidine, for the synthesis of alkaloids martinelline and martinellic acid. This highlights the application of such compounds in the synthesis of complex natural products (Powell & Batey, 2002).

Eigenschaften

IUPAC Name

benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPNACKXIUVYEF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326665
Record name (S)-N-Cbz-4-methyl-5-oxooxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Cbz-4-methyl-5-oxooxazolidine

CAS RN

1272756-25-8
Record name (S)-N-Cbz-4-methyl-5-oxooxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.